molecular formula C10H10FN3O B1346658 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine CAS No. 1017346-04-1

2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine

Cat. No. B1346658
CAS RN: 1017346-04-1
M. Wt: 207.2 g/mol
InChI Key: OYZTXCWPJAPELQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic and computational methods . These studies often involve quantum chemical calculations, including a torsional potential energy surface, energies of the fully optimized geometries in the ground state, and harmonic Raman spectra .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied, with a focus on the effects of fluorine substitution . Fluorination is considered as a possible means for alteration of conformational landscapes in molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed . For example, “4-Fluorophenethylamine” has a molecular weight of 139.17 g/mol, and it’s a liquid at room temperature .

Scientific Research Applications

Anticancer Activity

Several studies have synthesized and evaluated the anticancer properties of 1,3,4-oxadiazole derivatives. These compounds have shown significant cytotoxicity against various cancer cell lines. For example, novel derivatives containing 5-phenyl thiophene moiety exhibited potential anticancer activity, with specific compounds demonstrating cytotoxicity against Caco-2 and HepG2 cell lines (Adimule et al., 2014). Furthermore, derivatives designed for aniline sensing through fluorescence quenching also highlighted the versatility of 1,3,4-oxadiazole compounds in detecting environmental pollutants (Naik et al., 2018).

Antimicrobial Agents

The synthesis of 1,3,4-oxadiazole derivatives has also been aimed at developing new antimicrobial agents. Compounds have been assessed for their antimicrobial properties, showing effectiveness against various bacterial and fungal strains. This includes work on 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and related compounds, which demonstrated significant antimicrobial activity, highlighting the role of fluorine atoms in enhancing this effect (Parikh & Joshi, 2014).

Materials Science

In the field of materials science, fluorinated poly(1,3,4-oxadiazole-ether-imide)s have been developed, showcasing high thermal stability and potential for application in high-performance materials (Hamciuc et al., 2005). Another example includes the synthesis and characterization of polymers for light-emitting diode applications, where 1,3,4-oxadiazole units serve as electron-transporting components, enhancing the efficiency of these devices (Park et al., 2011).

Safety and Hazards

Safety data sheets provide information on the potential hazards of related compounds . For example, “4-Fluorophenethylamine” is considered hazardous, it’s combustible, and it can cause severe skin burns and eye damage .

properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c11-8-3-1-7(2-4-8)10-14-13-9(15-10)5-6-12/h1-4H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZTXCWPJAPELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640519
Record name 2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine

CAS RN

1017346-04-1
Record name 2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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